REACTION_CXSMILES
|
[CH3:1][CH:2]([CH3:9])[C:3](=[N:7]O)[C:4](=O)[CH3:5].[CH3:10][CH:11]([CH3:16])[CH2:12][C:13](=O)[CH3:14].[N:17](Cl)=O.N=C=O>[Zn].C(O)(=O)C>[CH3:5][C:4]1[C:3]([CH:2]([CH3:9])[CH3:1])=[N:7][C:13]([CH3:14])=[C:12]([CH:11]([CH3:16])[CH3:10])[N:17]=1
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
CC(C(C(C)=O)=NO)C
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
CC(CC(C)=O)C
|
Name
|
nitrosyl chloride
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
N(=O)Cl
|
Name
|
[ 3 ]
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
2 mol
|
Type
|
reactant
|
Smiles
|
N=C=O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
catalyst
|
Smiles
|
[Zn]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
C(C)(=O)O
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Name
|
|
Type
|
product
|
Smiles
|
CC1=NC(=C(N=C1C(C)C)C)C(C)C
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |